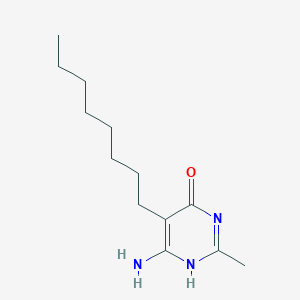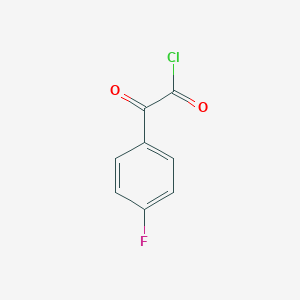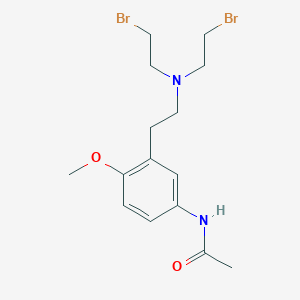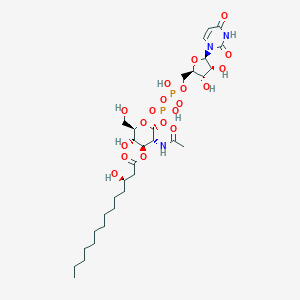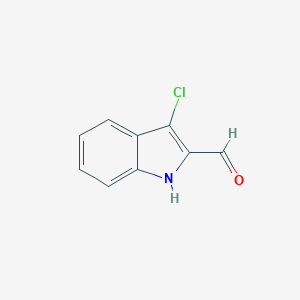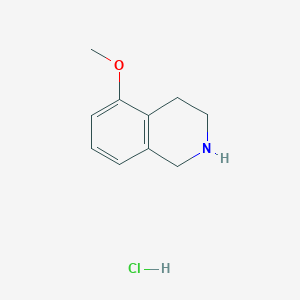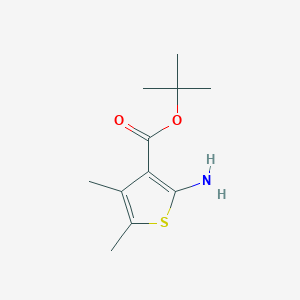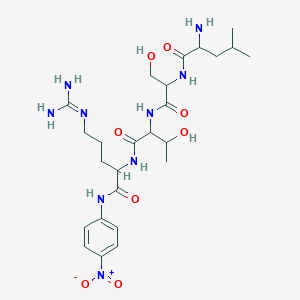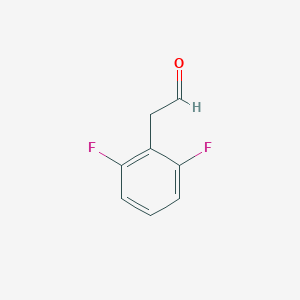
Methyl 4-iodo-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl indole-3-carboxylate derivatives, including analogs to methyl 4-iodo-1H-indole-3-carboxylate, typically involves catalytic methods or intramolecular reactions. For instance, N-substituted indole-3-carboxylic acid derivatives have been efficiently synthesized via Ullmann-type intramolecular arylamination using a CuI-K3PO4-DMF system under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008). Another approach involves the reaction of indole carboxylic acid/amide with propargyl alcohols, demonstrating methods for annulation, migration of carboxylate/amide groups, and decarboxylative cyclization (Selvaraj, Debnath, & Kumara Swamy, 2019).
Molecular Structure Analysis
The molecular structure of methyl indole-3-carboxylate derivatives is characterized by solid-state NMR spectroscopy and X-ray diffraction measurements. These techniques have been used to elucidate the solid-state structure of new methyl indole-3-carboxylate derivatives, revealing details about conformers and crystalline structure (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Chemical Reactions and Properties
Methyl 4-iodo-1H-indole-3-carboxylate undergoes various chemical reactions, including N-alkylation, N-arylation, and cyclocondensation, to form a wide range of derivatives. These reactions are facilitated by catalytic systems under specific conditions, highlighting the reactivity and versatility of the indole carboxylate moiety (Gupta, Sharma, Mandadapu, Gauniyal, & Kundu, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis of Conformationally Constrained Tryptophan Derivatives
Novel 3,4-fused tryptophan analogues have been synthesized, including derivatives that could serve as tools for peptide and peptoid conformation elucidation. These derivatives, designed to restrict the conformational flexibility of the tryptophan side chain, may be valuable in studying peptide structures and functions. The synthesis approach involves creating a bridge between the α-carbon and the 4-position of the indole ring, allowing for further modification while maintaining essential functional groups for peptide chemistry (Horwell et al., 1994).
Fluorescent and Infrared Probing Capabilities
Methyl indole-4-carboxylate, a derivative related to Methyl 4-iodo-1H-indole-3-carboxylate, has been identified as a promising fluorescent and infrared probe due to its emission around 450 nm and a fairly long fluorescence lifetime. This property makes it suitable for investigating protein local structures and dynamics. The derivative's ability to sense local hydration environments through its carbonyl stretching mode offers a novel approach for site-specific environmental analysis (Liu et al., 2020).
Palladium-catalyzed Intramolecular Annulation
The palladium-catalyzed intramolecular annulation of alkynes has been applied to synthesize various gamma-carboline derivatives and additional heteropolycycles. This methodology, which involves N-substituted 2-bromo-1H-indole-3-carboxaldehydes and methyl 2-iodo-1H-indole-3-carboxylate, among others, showcases the versatility of indole carboxylate derivatives in constructing complex polycyclic structures. The resulting compounds, with additional rings fused across specific positions of the indole core, highlight the synthetic utility of these derivatives in the synthesis of complex organic molecules (Zhang & Larock, 2003).
Synthesis of 1-Methyl-1H-Indole-3-Carboxylate Derivatives
An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives has been developed, utilizing cross-dehydrogenative coupling. This new route involves the use of N,N-dimethylaniline with a range of phenyl bromoacetate derivatives, highlighting the synthetic flexibility and efficiency of producing indole derivatives. The method's simplicity and the high yields obtained make it a valuable addition to the repertoire of indole synthesis techniques (Akbari & Faryabi, 2023).
Anti-Cancer Activity of Methyl Indole-3-Carboxylate Derivatives
New methyl indole-3-carboxylate derivatives have been synthesized and studied for their anti-cancer activity. These derivatives, as analogs of 3,3'-diindolylmethane, a compound known for its potent antitumor properties, were evaluated against various cancer cell lines, including melanoma, renal, and breast cancers. The solid-state structures of these compounds were characterized using 13C CP/MAS NMR and X-ray diffraction, providing insight into their potential as therapeutic agents (Niemyjska et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-iodo-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRPTKPAIJVLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363843 |
Source


|
| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-iodo-1H-indole-3-carboxylate | |
CAS RN |
101909-44-8 |
Source


|
| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




